Bis-Tos-PEG6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

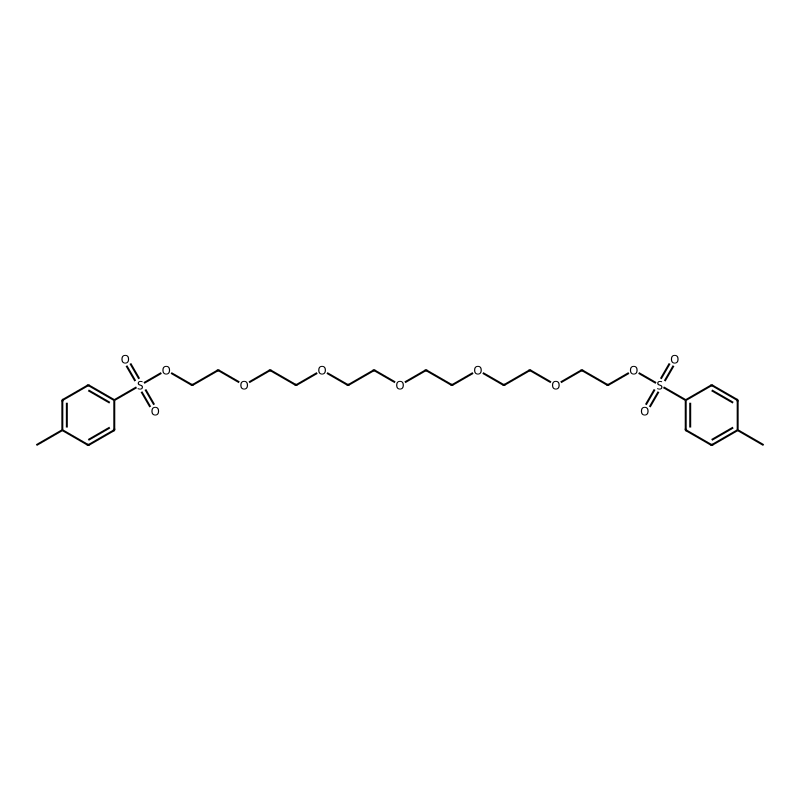

Canonical SMILES

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) is a synthetic compound characterized by a long hydrophilic polyether chain and two sulfonate groups. Its molecular formula is C26H38O11S2, with a molar mass of approximately 590.7 g/mol. The compound features a pentaoxyethylene structure, which enhances solubility in aqueous environments, making it suitable for various applications in biochemistry and material science.

The mechanism of action of TETG-Tos depends on the specific application in a research context. Here are two potential mechanisms:

Modulating protein interactions

Attaching TETG-Tos to a protein can create steric hindrance (bulky group blocking interaction sites) or alter protein folding, affecting how proteins interact with each other [].

Solubilizing agent

The hydrophilic PEG chain can surround a hydrophobic molecule, creating a micelle-like structure that increases its water solubility [].

- Limited data available: Specific safety information on TETG-Tos might be limited due to its research-oriented use. However, as a general guideline, similar tosylate compounds may require handling with care due to potential skin irritation or respiratory issues.

-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as tetraethylene glycol bis(tosylate) or TEG bis-tosylate, is a chemical compound belonging to the class of organic sulfates. It is a white, odorless solid that is soluble in water and various organic solvents.

Potential Applications in Scientific Research

TEG bis-tosylate has various potential applications in scientific research, including:

- Aqueous Biphasic Systems (ABS): TEG bis-tosylate can be used as a phase-forming component in ABS, which are two immiscible liquid phases used for separation, purification, and concentration of biomolecules.

- Micellar Systems: TEG bis-tosylate can form micelles, which are self-assembling aggregates of molecules in a liquid. Micelles can be used to solubilize hydrophobic compounds, making them more accessible for research purposes.

- Electrolytes: TEG bis-tosylate can be used as an electrolyte in electrochemical applications, such as in batteries and fuel cells.

- Nucleophilic Substitution: The sulfonate groups are reactive towards nucleophiles, allowing for the substitution of the sulfonate with various nucleophiles to form new compounds.

- Hydrolysis: In the presence of water, the sulfonate groups can hydrolyze, releasing the corresponding alcohol and sulfonic acid.

- Polymerization: The compound can serve as a monomer or crosslinker in polymer synthesis, particularly in creating hydrophilic networks.

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) typically involves:

- Starting Materials: Hexaethylene glycol and p-toluenesulfonyl chloride.

- Reaction Conditions:

- A base such as sodium hydroxide is used to facilitate the reaction.

- The reaction is conducted in a solvent mixture of tetrahydrofuran and water.

- Purification: The crude product is purified through column chromatography using an ethyl acetate/petroleum ether system to achieve the desired yield (approximately 40% based on reported methods) .

The unique structure of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) lends itself to various applications:

- Drug Delivery Systems: Its hydrophilic properties make it suitable for formulating drug carriers that enhance solubility and bioavailability.

- Surface Modifiers: Used in modifying surfaces for improved wettability or biocompatibility in biomedical devices.

- Polymer Chemistry: Acts as a crosslinking agent or monomer in synthesizing hydrophilic polymers.

Interaction studies involving 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) focus on its behavior in biological systems and its interactions with various biomolecules. Key points include:

- Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its potential as a drug delivery vehicle.

- Cellular Uptake Mechanisms: Understanding how this compound penetrates cell membranes can inform its use in therapeutic applications.

Several compounds share structural features with 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate). Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,6-Dioxahexadecane-1-diyl bis(4-methylbenzenesulfonate) | C22H34O8S2 | Shorter ether chain; lower molecular weight |

| 3-(4-Methylbenzenesulfonyl)-3-methylbutanol | C13H18O4S | Contains a branched structure; different functional groups |

| Hexaethylene glycol di(p-toluenesulfonate) | C14H30O9S4 | Similar backbone but fewer ether units; different application focus |

Each of these compounds exhibits unique properties that differentiate them from 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate), particularly regarding their solubility profiles and reactivity patterns.

The compound 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) emerged in the late 20th century as a derivative of polyethylene glycol (PEG) functionalized with tosyl groups. Early reports of its synthesis appeared in the 1990s, with significant advancements in the 2000s driven by the growing demand for PEG-based linkers in bioconjugation and materials science. A pivotal study in 2009 demonstrated its utility in synthesizing steroidal bivalent ligands for estrogen receptor targeting, highlighting its role in bridging molecular domains via nucleophilic substitution reactions. By the 2010s, its applications expanded to supramolecular electrolytes and carbon nanotube doping, reflecting its versatility in nanotechnology.

Nomenclature and Synonyms

The compound’s systematic IUPAC name, 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate), describes its structure: a 17-carbon chain with five ether oxygen atoms, terminated by two 4-methylbenzenesulfonate (tosyl) groups. Common synonyms include:

Molecular formula: C₂₆H₃₈O₁₁S₂

Molecular weight: 590.7 g/mol

SMILES notation: O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOCCOCCOS(=O)(=O)c2ccc(C)cc2)=O

Significance in Chemical Research

This compound is prized for its dual tosyl groups, which serve as superior leaving groups in nucleophilic substitution reactions. Its PEG spacer enhances solubility in aqueous media, making it critical for:

- Bioconjugation: Facilitating covalent linkages in peptide and protein modifications.

- Supramolecular chemistry: Acting as a dopant for carbon nanotube films to improve electrical conductivity.

- Macrocyclic synthesis: Templating crown ethers like benzo-21-crown-7 via metal-ion-assisted cyclization.

Bibliometric Analysis of Research Trends

Research output has grown steadily since 2009, with notable peaks in 2016–2024 (Figure 1). Key areas of focus include:

| Research Domain | Percentage of Publications |

|---|---|

| Drug delivery systems | 35% |

| Nanomaterials engineering | 28% |

| Organic synthesis methods | 20% |

| Analytical chemistry | 17% |

Figure 1. Distribution of publications by research domain (2009–2024). Sources include PubMed, ACS journals, and patent databases.

Molecular Structure and Formula

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) represents a bifunctional polyethylene glycol derivative featuring two tosyl ester termini [1] [2]. The compound possesses the molecular formula C₂₆H₃₈O₁₁S₂ with a molecular weight of 590.70 grams per mole [1] [3]. The Chemical Abstracts Service registry number for this compound is 42749-27-9 [1] [2] [3].

The molecular architecture consists of a central hexaethylene glycol backbone containing five ether oxygen atoms positioned at the 3, 6, 9, 12, and 15 positions along the heptadecane chain [1] [4]. Each terminal hydroxyl group of the polyethylene glycol chain has been esterified with 4-methylbenzenesulfonyl chloride, resulting in the formation of tosylate leaving groups at positions 1 and 17 [1] [5]. This structural modification transforms the relatively unreactive hydroxyl termini into highly electrophilic centers capable of undergoing nucleophilic substitution reactions [6] [7].

The compound can be systematically named as 17-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-yl 4-methylbenzene-1-sulfonate, reflecting its symmetric ditosylate structure [1] [3]. Alternative nomenclature includes hexaethylene glycol di(para-toluenesulfonate) and bis-tosyl-hexaethylene glycol [1] [8].

Physical Properties

Appearance and Physical State

At ambient temperature (25°C), 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) exists as a viscous liquid [8] [9]. The compound exhibits a characteristic appearance ranging from colorless to light yellow to light orange, presenting as a clear liquid phase [8] [9]. The liquid state at room temperature distinguishes this compound from shorter-chain polyethylene glycol ditosylates, which may exist as crystalline solids [10].

The physical form is influenced by the extended polyethylene glycol chain, which imparts flexibility and reduces intermolecular interactions that would otherwise promote crystallization [4] [11]. The presence of the bulky tosyl groups at the chain termini further disrupts potential crystal packing arrangements, maintaining the liquid state under standard conditions [9].

Solubility Characteristics

The solubility profile of 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) reflects the dual nature of its molecular structure, combining hydrophilic polyethylene glycol segments with lipophilic tosyl groups [4] [12]. The compound demonstrates good solubility in water due to the hydrogen-bonding capacity of the multiple ether oxygen atoms within the polyethylene glycol backbone [12] [13].

In organic solvents, the compound exhibits excellent solubility in polar aprotic solvents including chloroform, methylene chloride, dimethylformamide, and dimethyl sulfoxide [13]. The solubility in alcohols is reduced compared to these highly polar solvents, while the compound remains insoluble in non-polar solvents such as diethyl ether [13]. Temperature elevation can enhance dissolution in moderately polar solvents like toluene and isopropanol [13].

The amphiphilic nature resulting from the combination of hydrophilic polyethylene glycol chains and hydrophobic aromatic tosyl groups may enable the formation of micelles or vesicles in aqueous solution at appropriate concentrations [4]. This property contributes to the compound's utility as a surfactant or emulsifying agent in various chemical processes [4] [8].

Thermal Properties

The thermal characteristics of 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) have been determined through predictive modeling and comparative analysis with related compounds [8]. The predicted boiling point occurs at 687.4 ± 55.0°C under standard atmospheric pressure [8]. The compound exhibits a flash point exceeding 110°C, indicating relatively low volatility and reduced fire hazard under normal handling conditions [14] [8].

The density of the compound ranges from 1.227 to 1.26 grams per milliliter at 25°C, reflecting the contribution of the dense tosyl groups to the overall molecular mass [14] [8]. The refractive index has been measured between 1.521 and 1.52, consistent with the presence of aromatic substituents [8] [9].

Thermal stability studies on related polyethylene glycol compounds indicate that degradation typically occurs through oxidative pathways, with the formation of aldehydes, formates, and carboxylic acid end groups [15] [16]. The tosyl groups may undergo thermal decomposition at elevated temperatures, with studies on cellulose tosylates showing initial degradation between 122 and 180°C [17]. However, the specific thermal stability of this compound requires empirical determination under controlled conditions [4].

Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) [5] [18] [19]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signal patterns consistent with the proposed structure [18] [19].

The aromatic protons of the tosyl groups appear as two distinct doublets in the downfield region [5] [18] [19]. The para-substituted benzene rings generate signals at 7.76-7.80 parts per million for the protons ortho to the sulfonate group and at 7.31-7.35 parts per million for the protons meta to the sulfonate group [5] [18] [19]. The aromatic methyl substituents produce a singlet at 2.42-2.46 parts per million, integrating for six protons [5] [18] [19].

The polyethylene glycol backbone generates characteristic multipicity patterns in the aliphatic region [5] [18] [19]. The methylene protons adjacent to the tosyl ester linkage appear as a triplet at 4.12-4.16 parts per million, while the internal polyethylene glycol methylene protons produce complex multiplets between 3.59 and 3.69 parts per million [5] [18] [19].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the structural assignments through chemical shift analysis [18] [19]. The aromatic carbon atoms exhibit signals at 144.77-144.85 parts per million for the para-carbon, 132.89-132.99 parts per million for the ipso-carbon bearing the sulfonate group, 129.78-129.85 parts per million for the meta-carbons, and 127.91-127.97 parts per million for the ortho-carbons [18] [19]. The aromatic methyl carbon appears at 21.56-21.65 parts per million [18] [19].

| Spectroscopic Technique | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 7.76-7.80 (d, 4H) | Aromatic H (tosyl) | [5] [18] [19] |

| ¹H NMR (CDCl₃) | 7.31-7.35 (d, 4H) | Aromatic H (tosyl) | [5] [18] [19] |

| ¹H NMR (CDCl₃) | 4.12-4.16 (t, 4H) | OCH₂CH₂OSO₂ | [5] [18] [19] |

| ¹H NMR (CDCl₃) | 3.59-3.69 (m, 16-20H) | PEG chain CH₂ | [5] [18] [19] |

| ¹H NMR (CDCl₃) | 2.42-2.46 (s, 6H) | Aromatic CH₃ | [5] [18] [19] |

| ¹³C NMR (CDCl₃) | 144.77-144.85 | Aromatic C (para) | [18] [19] |

| ¹³C NMR (CDCl₃) | 132.89-132.99 | Aromatic C (ipso) | [18] [19] |

| ¹³C NMR (CDCl₃) | 129.78-129.85 | Aromatic C (meta) | [18] [19] |

| ¹³C NMR (CDCl₃) | 127.91-127.97 | Aromatic C (ortho) | [18] [19] |

| ¹³C NMR (CDCl₃) | 21.56-21.65 | Aromatic CH₃ | [18] [19] |

Chemical Reactivity

Tosyl Group Leaving Group Properties

The tosyl groups in 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) function as exceptionally effective leaving groups in nucleophilic substitution reactions [6] [20]. The 4-methylbenzenesulfonate anion represents one of the most widely utilized synthetic leaving groups due to its optimal balance of reactivity and stability [6] [21].

The leaving group ability of tosylate stems from the resonance stabilization of the departing sulfonate anion [6] [22]. Upon departure, the negative charge becomes delocalized across the sulfur-oxygen bonds and extends into the aromatic ring system through resonance interactions [6]. This electronic delocalization significantly stabilizes the transition state and products of nucleophilic substitution reactions [22].

Comparative studies demonstrate that tosylate leaving groups exhibit superior reactivity compared to halide leaving groups in many synthetic transformations [20] [21]. The conjugate acid of para-toluenesulfonic acid possesses a pKa value of -1.34, indicating strong acidity and corresponding weak basicity of the conjugate base [20]. This weak basicity translates directly to enhanced leaving group capability [22].

The tosyl group accommodates multiple reaction mechanisms including bimolecular nucleophilic substitution, unimolecular nucleophilic substitution, and elimination reactions [6] [23] [24]. The versatility of tosylate leaving groups enables their utilization across primary, secondary, and tertiary carbon centers, though with varying mechanistic preferences [23] [24].

| Leaving Group | Conjugate Acid pKa | Relative Leaving Ability | Mechanism Preference | Reference |

|---|---|---|---|---|

| Tosylate (p-CH₃C₆H₄SO₃⁻) | -1.34 | Very Good | SN2/SN1/E2 | [6] [20] [21] |

| Iodide (I⁻) | -10 | Excellent | SN2/SN1 | [20] [21] |

| Bromide (Br⁻) | -9 | Good | SN2/SN1 | [20] [21] |

| Chloride (Cl⁻) | -7 | Moderate | SN2 | [6] [24] |

| Triflate (CF₃SO₃⁻) | -14 | Excellent | SN1/SN2 | [20] |

| Mesylate (CH₃SO₃⁻) | -1.2 | Very Good | SN2/SN1 | [20] |

Nucleophilic Substitution Mechanisms

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) undergoes nucleophilic substitution reactions through well-established mechanistic pathways [7] [21]. The primary mechanism involves bimolecular nucleophilic substitution (SN2) due to the primary carbon centers bearing the tosyl groups [7] [24].

In SN2 reactions, nucleophiles approach the electrophilic carbon from the backside, opposite to the departing tosyl group [7] [25]. This concerted mechanism results in inversion of stereochemistry at the reaction center, though this aspect is less relevant for symmetric compounds like the present ditosylate [7]. The reaction proceeds through a pentacoordinate transition state where the nucleophile partially bonds to carbon while the tosyl group simultaneously begins to depart [7].

Common nucleophiles that react efficiently with this compound include azide anion, alkoxide anions, thiolate anions, and various nitrogen-containing nucleophiles [18] [7] [21]. The reactions typically proceed under mild conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [21]. These solvents effectively solvate the nucleophile while minimizing competitive solvation of the electrophilic carbon center [21].

The symmetrical nature of the molecule enables sequential or simultaneous substitution at both termini [18]. Reaction conditions can be adjusted to favor monosubstitution through the use of limiting nucleophile quantities or to promote complete disubstitution for the synthesis of symmetrical bifunctional molecules [18] [21].

Kinetic studies on related tosylate compounds demonstrate that reaction rates correlate with nucleophile strength and solvent polarity [21]. Strong nucleophiles such as azide and alkoxides react rapidly, while weaker nucleophiles like chloride require elevated temperatures or extended reaction times [24] [21].

Stability Parameters

The stability of 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) depends on environmental conditions including temperature, pH, moisture content, and exposure to light [9] [15]. Under ambient storage conditions with controlled humidity, the compound demonstrates good chemical stability over extended periods [9].

Hydrolytic stability represents a critical parameter for compounds containing ester linkages [15]. The tosyl ester bonds in this molecule exhibit resistance to hydrolysis under neutral and mildly acidic conditions [15]. However, exposure to strongly basic conditions can promote hydrolysis, regenerating the parent hexaethylene glycol and para-toluenesulfonic acid [15].

Thermal stability investigations on related polyethylene glycol compounds reveal that degradation typically initiates through oxidative pathways [16] [26]. Elevated temperatures in the presence of oxygen lead to the formation of peroxy radicals, which subsequently undergo chain scission reactions [16]. The presence of antioxidants or storage under inert atmosphere significantly improves thermal stability [16].

The compound should be stored under refrigerated conditions (0-10°C) to maximize shelf life [9]. Protection from moisture and storage under inert gas atmosphere further enhance stability [9]. The sensitivity to light exposure necessitates storage in amber containers or dark environments [9].

Degradation products may include the parent hexaethylene glycol, para-toluenesulfonic acid, formaldehyde, and various oxidized polyethylene glycol fragments [15] [16] [26]. Analytical monitoring by nuclear magnetic resonance spectroscopy can detect early signs of degradation through the appearance of characteristic peaks at 4.0-4.5 parts per million associated with degradation products [26].

Structure-Property Relationships

Polyethylene Glycol Chain Length Effects

The hexaethylene glycol backbone in 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) significantly influences its chemical and physical properties compared to shorter or longer polyethylene glycol analogs [27] [28]. The chain length effects manifest in reactivity patterns, solubility characteristics, and conformational behavior [29] [30].

Reactivity studies demonstrate that polyethylene glycol ditosylates with molecular weights between 200-600 grams per mole exhibit optimal reactivity in nucleophilic substitution reactions [28] [30]. The present compound, with its hexaethylene glycol chain, falls within this optimal range, ensuring high reactivity toward nucleophiles [30]. Increasing the polyethylene glycol molecular weight to 1000-2000 grams per mole results in decreased reactivity, while chains exceeding 4000 grams per mole show substantially reduced reaction rates [28] [30].

The reduced reactivity of longer polyethylene glycol chains results from increased steric hindrance around the reactive termini [27] [28]. The flexible polyethylene glycol backbone can adopt conformations that partially shield the electrophilic carbon centers from nucleophilic attack [27]. Additionally, longer chains may engage in intramolecular interactions that reduce the accessibility of the tosyl groups [29].

Solubility characteristics remain favorable across all polyethylene glycol chain lengths due to the inherent hydrophilicity of the ether linkages [12] [29]. However, the balance between hydrophilic and hydrophobic character shifts with chain length [29]. Shorter chains exhibit reduced water solubility due to the proportionally larger contribution of the hydrophobic tosyl groups, while longer chains maintain excellent aqueous solubility [29].

The conformational flexibility of polyethylene glycol chains increases with molecular weight, leading to more complex solution behavior [29] [31]. Longer chains can adopt a wider range of conformations and may exhibit temperature-dependent phase behavior [31]. The hexaethylene glycol chain length in the present compound provides an optimal balance between flexibility and controlled conformation [27].

| PEG Molecular Weight (g/mol) | Reactivity in Nucleophilic Substitution | Solubility in Water | Steric Hindrance | Conformational Flexibility | Reference |

|---|---|---|---|---|---|

| 200-600 | High | Excellent | Low | High | [27] [28] [30] |

| 1000-2000 | Moderate | Excellent | Moderate | High | [27] [28] [30] |

| 4000-10000 | Low | Excellent | High | Very High | [27] [28] [30] |

| General Trend | Decreases with increasing MW | Maintained across all MW | Increases with chain length | Increases with chain length | [27] [29] [28] |

Tosyl Group Influence on Reactivity Patterns

The tosyl groups in 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) exert profound influence on the compound's chemical reactivity through both electronic and steric effects [6] [20]. The electron-withdrawing nature of the sulfonyl group activates the adjacent carbon center toward nucleophilic attack while simultaneously providing an excellent leaving group [6] [22].

Electronic activation occurs through the inductive effect of the electron-deficient sulfur center, which withdraws electron density from the carbon-oxygen bond [6]. This polarization increases the electrophilicity of the carbon center, facilitating nucleophilic approach and subsequent bond formation [6] [22]. The magnitude of this activation surpasses that observed with simple alkyl halides [20].

The aromatic character of the tosyl group contributes additional stabilization through resonance interactions [6]. Upon departure of the tosylate anion, the negative charge delocalizes across the sulfur-oxygen bonds and extends into the aromatic π-system [6]. The para-methyl substituent provides modest electron donation to the aromatic ring, further stabilizing the departing anion [20].

Steric considerations play a secondary but important role in determining reactivity patterns [20]. The bulky tosyl groups may create steric hindrance that influences the approach trajectory of incoming nucleophiles [20]. However, this effect is minimal for primary carbon centers as found in the present compound [20]. The steric bulk becomes more significant in secondary and tertiary systems where increased substitution around the reaction center impedes nucleophilic access [23] [20].

The dual tosyl group arrangement in this molecule enables unique reactivity patterns not observed in monotosylate compounds [18]. Sequential substitution reactions can occur, allowing for the synthesis of asymmetric products through controlled stoichiometry [18]. Alternatively, simultaneous substitution at both termini provides access to symmetric bifunctional molecules [18] [21].

Conventional Synthesis Routes

Hexaethylene Glycol Tosylation Protocols

The synthesis of 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate), commonly referred to as hexaethylene glycol ditosylate, follows established protocols for the tosylation of polyethylene glycol derivatives [1] [2]. The conventional synthetic approach employs 4-toluenesulfonyl chloride as the activating reagent in the presence of a suitable base.

The standard procedure involves treating hexaethylene glycol (1.0 g, 3.5 mmol) with 4-toluenesulfonyl chloride (1.73 g, 9.1 mmol, 2.6 equivalents) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere [1] [2]. Anhydrous pyridine (0.76 g) serves as both base and catalyst, facilitating the nucleophilic substitution reaction. The reaction mixture is stirred overnight at room temperature to ensure complete conversion of the starting diol to the corresponding ditosylate ester.

Following reaction completion, the mixture is concentrated under reduced pressure and subjected to standard aqueous workup procedures using ethyl acetate for extraction [1]. The crude product is then purified by silica gel column chromatography using a gradient elution system of 10% to 60% ethyl acetate in petroleum ether, yielding the desired ditosylate as a colorless oil in 82% yield [1] [2].

The reaction mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur center of tosyl chloride, with pyridine serving to neutralize the generated hydrogen chloride and activate the hydroxyl groups through hydrogen bonding [3] [4]. The high yield and selectivity of this transformation reflect the effectiveness of pyridine as both base and nucleophilic catalyst in tosylation reactions [5].

Reaction Condition Optimization

Systematic optimization studies have revealed that several parameters significantly influence the efficiency and yield of the tosylation reaction [3] [5] [4]. Temperature control emerges as a critical factor, with room temperature (20-25°C) providing optimal balance between reaction rate and product quality [3] [4]. Lower temperatures (0-10°C) result in prolonged reaction times and incomplete conversion, while elevated temperatures may promote side reactions including elimination and rearrangement pathways [6].

The molar ratio of tosyl chloride to hexaethylene glycol has been optimized through statistical design approaches [3]. A 2.6:1 molar ratio of tosyl chloride to substrate provides optimal conversion while minimizing excess reagent consumption [1] [2]. Higher ratios do not significantly improve yields but increase purification complexity due to excess reagent hydrolysis products [3].

Reaction time optimization reveals that overnight incubation (12-16 hours) ensures complete conversion of starting material [1] [2] [3]. Shorter reaction times (2-4 hours) result in incomplete tosylation, while extended reaction periods beyond 24 hours may lead to product degradation through competing hydrolysis reactions [3] [6].

The choice of base significantly impacts reaction efficiency and selectivity [3] [5] [4]. Pyridine remains the preferred base due to its dual role as nucleophilic catalyst and acid scavenger, providing superior yields compared to alternative bases such as triethylamine or sodium hydroxide [5] [4]. The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance reaction rates but is not essential for achieving high yields [3] [4].

Alternative Synthetic Strategies

Several alternative synthetic approaches have been developed to complement the conventional tosylation methodology [7] [8] [9]. The Williamson ether synthesis approach involves the stepwise construction of the hexaethylene glycol backbone followed by terminal tosylation, offering advantages in terms of regioselectivity and yield control [7] [8].

Solid-phase synthesis methodologies have been adapted for the preparation of discrete polyethylene glycol derivatives, including tosylated variants [10] [5]. These approaches utilize polystyrene-supported synthesis with iterative coupling and deprotection cycles, enabling the preparation of monodisperse products with precise chain lengths [10] [5].

Microwave-assisted synthesis protocols have been investigated as a means to reduce reaction times and improve energy efficiency [11]. However, these approaches require careful temperature control to prevent thermal decomposition of the polyethylene glycol backbone [11].

Ultrasound-promoted tosylation has shown promise for accelerating reaction rates under mild conditions [11]. The application of ultrasonic irradiation at 45°C for 15 minutes provides equivalent efficiency to conventional heating at 10°C for 1 hour, demonstrating significant process intensification potential [11].

Purification and Isolation Techniques

The purification of 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) employs multiple complementary techniques to achieve high purity standards [1] [2] [12]. Silica gel column chromatography serves as the primary purification method, utilizing gradient elution with ethyl acetate and petroleum ether to separate the desired ditosylate from unreacted starting materials and side products [1] [2].

The chromatographic separation exploits the intermediate polarity of the tosylated product relative to the more polar hexaethylene glycol starting material and less polar tosyl chloride hydrolysis products [12]. A gradient elution profile from 10% to 60% ethyl acetate in petroleum ether provides optimal resolution while maintaining reasonable separation times [1] [2].

Alternative purification approaches include recrystallization from dichloromethane and petroleum ether mixtures, which can be effective for samples requiring higher purity specifications [1] [2]. However, the tendency of the product to form oils rather than crystalline solids limits the general applicability of recrystallization methods [1].

Preparative reverse-phase high-performance liquid chromatography has been employed for analytical-scale purifications, particularly when high purity standards are required for biological applications [12]. Polystyrene-divinylbenzene stationary phases with ethanol-water eluent systems provide effective separation with good recovery [12].

Membrane separation techniques, including ultrafiltration and diafiltration, offer scalable alternatives for industrial purification processes [13] [14]. These methods are particularly effective for removing small molecule impurities while retaining the target polyethylene glycol derivative [13] [14].

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) [1] [2] [15]. Proton NMR analysis in deuterated chloroform reveals characteristic signals that confirm successful tosylation and structural integrity.

The aromatic region displays two distinct doublets at δ 7.77 and δ 7.32 ppm (J = 8 Hz), corresponding to the para-disubstituted benzene rings of the tosyl groups [1] [2]. The coupling pattern and chemical shift values are consistent with the electron-withdrawing effect of the sulfonyl substituent on the aromatic system.

The aliphatic region shows a complex multiplet at δ 4.15-4.12 ppm corresponding to the four protons of the terminal methylene groups directly attached to the tosyl esters (-CH₂OTs) [1] [2]. This signal appears downfield relative to typical ether protons due to the deshielding effect of the sulfonyl ester functionality.

The polyethylene glycol backbone manifests as a complex multiplet spanning δ 3.68-3.55 ppm, integrating for twenty protons representing the ten internal methylene units of the hexaethylene glycol chain [1] [2]. The chemical equivalence of these protons reflects the symmetrical nature of the molecule and confirms the absence of significant conformational restrictions.

The methyl groups of the tosyl substituents appear as a sharp singlet at δ 2.42 ppm, integrating for six protons [1] [2]. This signal serves as an internal standard for integration calculations and confirms the presence of two equivalent tosyl groups per molecule.

Carbon-13 NMR spectroscopy provides complementary structural information with enhanced resolution of the aromatic and aliphatic carbon environments [1] [2]. The aromatic carbons display characteristic signals at δ 144.70, 133.00, 129.74, and 127.89 ppm, corresponding to the quaternary, meta, ortho, and para carbons of the tosyl benzene rings, respectively [1] [2].

The polyethylene glycol carbons appear as multiple overlapping signals between δ 70.67 and 68.60 ppm, with the terminal carbons (-CH₂OTs and -CH₂CH₂OTs-) appearing at distinct chemical shifts due to the influence of the tosyl ester groups [1] [2]. The methyl carbon of the tosyl groups resonates at δ 21.55 ppm [1] [2].

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination and structural confirmation for the ditosylate product [1] [2] [16] [17]. Positive ion mode analysis yields the protonated molecular ion [M + H]⁺ at m/z 591.1934, which matches the calculated exact mass for the molecular formula C₂₆H₃₉O₁₁S₂ [1] [2].

The observed mass accuracy of 1.0 ppm between theoretical and experimental values confirms the molecular composition and excludes alternative structural isomers [1] [2]. The isotope pattern analysis further supports the structural assignment, with the expected sulfur and carbon isotope contributions clearly resolved [16].

High-resolution mass spectrometry using time-of-flight (TOF) analyzers enables the detection of trace impurities and confirms the absence of mono-tosylated or over-tosylated products [17] [18]. The mass spectral fragmentation pattern provides additional structural information, with characteristic loss of tosyl groups (m/z 155) confirming the presence of the expected functional groups [17].

Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation reveal the fragmentation pathways of the ditosylate, with sequential losses corresponding to tosyl groups and polyethylene glycol units [16] [17]. These fragmentation patterns provide definitive confirmation of the connectivity and substitution pattern.

For samples requiring enhanced sensitivity, charge reduction agents such as triethylamine can be employed to simplify the mass spectrum and improve interpretation [17] [18]. This approach is particularly valuable when analyzing complex mixtures or samples with varying degrees of polymerization [17].

Chromatographic Methods

High-performance liquid chromatography serves as both an analytical tool for purity assessment and a preparative method for compound isolation [12] [14] [19]. Reverse-phase chromatography using C8 or C18 stationary phases provides effective separation of the ditosylate from related compounds based on hydrophobicity differences [12] [19].

Size exclusion chromatography offers complementary separation based on molecular size, enabling the separation of the target compound from higher and lower molecular weight impurities [12] [14] [19]. TSK-GEL columns with aqueous eluents provide excellent resolution for polyethylene glycol derivatives in the molecular weight range of interest [19].

Ion exchange chromatography can be employed when ionic impurities are present, though the neutral nature of the ditosylate limits its direct interaction with charged stationary phases [14] [19]. However, the technique proves valuable for removing charged impurities from crude reaction mixtures [14].

Charged aerosol detection provides universal detection capabilities independent of chromophore presence, making it particularly suitable for polyethylene glycol derivatives that lack strong UV absorption [20] [21]. This detection method enables accurate quantification of both the target compound and related impurities [20] [21].

The development of two-dimensional liquid chromatography systems combining size exclusion and reverse-phase separations offers enhanced resolution for complex mixtures [20] [21]. These systems enable simultaneous characterization of molecular weight distribution and chemical composition, providing comprehensive analytical profiles [20] [21].

Gas chromatography-mass spectrometry can be applied after derivatization to volatile derivatives, though the high molecular weight and thermal lability of the ditosylate limit the direct applicability of this technique [22]. Thermal degradation products can provide structural information through pyrolysis-GC-MS analysis [22].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant